molecular formula C18H12BrClN2O4 B3910339 (5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3910339
M. Wt: 435.7 g/mol
InChI Key: KULONLQLGGJNBJ-MDWZMJQESA-N
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Description

(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane-2,4,6-trione structure, followed by the introduction of the bromo and chloro substituents. The final step involves the formation of the methylene bridge between the phenyl rings. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromo and chloro substituents, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with various biological targets can provide insights into its therapeutic potential.

Medicine

The compound is studied for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its structure allows for a wide range of chemical modifications and biological interactions, making it a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN2O4/c1-9-6-12(3-4-14(9)19)22-17(25)13(16(24)21-18(22)26)8-10-7-11(20)2-5-15(10)23/h2-8,23H,1H3,(H,21,24,26)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULONLQLGGJNBJ-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/C(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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